molecular formula C15H25NO4 B1447786 (E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate CAS No. 473836-97-4

(E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate

Cat. No. B1447786
M. Wt: 283.36 g/mol
InChI Key: JWIXIYCYGVQYQI-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate, also known as ETBEA, is an organic compound composed of a tert-butyl group, an ethoxy group, and an oxoethylidene group attached to an azepane ring. This compound is used in a variety of scientific research applications, including biochemical and physiological studies. It has a wide range of advantages and limitations for lab experiments, and its mechanism of action is still being studied.

Scientific Research Applications

Synthesis and Molecular Structure

Chemical Reactions and Modifications

  • Reactivity and Transformations : The compound and its derivatives have been involved in various chemical reactions, including demethoxycarbonylation, leading to the formation of azepine derivatives, showcasing its reactivity and potential for further chemical modifications (Satake, Okuda, Hashimoto, Fujiwara, Okamoto, Kimura, & Morosawa, 1994).
  • Functional Group Interactions : Investigations into the intermolecular interactions and crystal packing of related compounds have been performed, which is vital for understanding the chemical properties and potential applications (Pesak, Moore, & Wheat, 1997).

Applications in Material Science

  • Dendrimer Synthesis : Research has been conducted on the synthesis of dendrimers using tert-butyl esters, which is related to the compound . These dendrimers have applications in material science due to their unique structural properties (Pesak, Moore, & Wheat, 1997).

properties

IUPAC Name

tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-13(17)11-12-7-6-9-16(10-8-12)14(18)20-15(2,3)4/h11H,5-10H2,1-4H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIXIYCYGVQYQI-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CCCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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